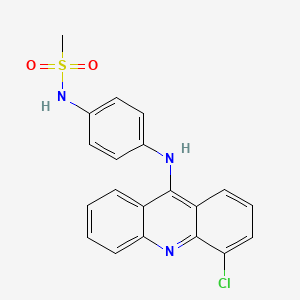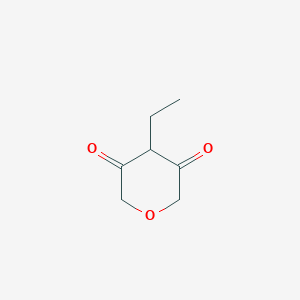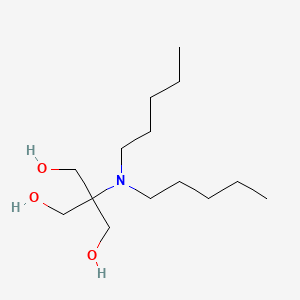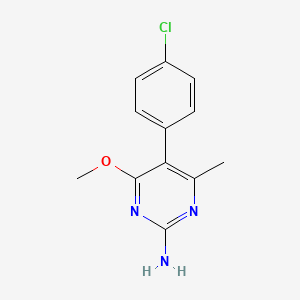![molecular formula C43H42N2 B14592136 N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 61526-94-1](/img/structure/B14592136.png)
N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is an organic compound known for its unique structural properties.
Preparation Methods
The synthesis of N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] involves several steps. One common method includes the reaction of 4-methyl-N-(4-methylphenyl)aniline with propane-2,2-diyl di(4,1-phenylene) dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Scientific Research Applications
N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] can be compared with other biphenyl derivatives, such as:
N,N’-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide): This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): Another related compound with different substituents, affecting its reactivity and applications.
Properties
CAS No. |
61526-94-1 |
|---|---|
Molecular Formula |
C43H42N2 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
4-methyl-N-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]propan-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C43H42N2/c1-31-7-19-37(20-8-31)44(38-21-9-32(2)10-22-38)41-27-15-35(16-28-41)43(5,6)36-17-29-42(30-18-36)45(39-23-11-33(3)12-24-39)40-25-13-34(4)14-26-40/h7-30H,1-6H3 |
InChI Key |
DUSWRTUHJVJVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

methanone](/img/structure/B14592069.png)
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)



![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
